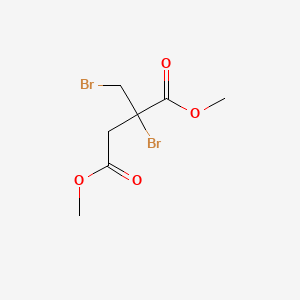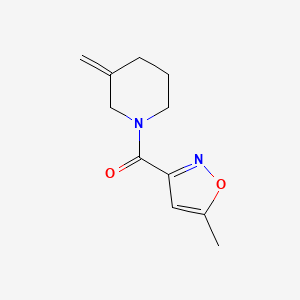
2-(2-Fluoroethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoroethoxy)benzoic acid is an organic compound with a molecular weight of 184.17 . It is a powder at room temperature and is stored at 4°C .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a carboxyl group and a 2-fluoroethoxy group . The InChI code for this compound is 1S/C9H9FO3/c10-5-6-13-8-4-2-1-3-7 (8)9 (11)12/h1-4H,5-6H2, (H,11,12) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It is soluble in water, and the solubility at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively . It is also soluble in benzene, carbon tetrachloride, acetone, and alcohols .Applications De Recherche Scientifique
1. Development of Novel Fluorescence Probes
2-(2-Fluoroethoxy)benzoic acid derivatives, such as HPF and APF, have been developed as novel fluorescence probes. These probes can selectively detect highly reactive oxygen species like hydroxyl radicals and reactive intermediates of peroxidase. Their application in living cells has enabled visualization of reactive species generated in stimulated neutrophils, highlighting their potential in biological and chemical applications (Setsukinai et al., 2003).
2. Understanding Structure-Metabolism Relationships
Research on substituted benzoic acids, including this compound, has provided insights into structure-metabolism relationships. Molecular properties of these compounds have been analyzed, revealing patterns in their metabolic fate, such as glucuronidation or glycine conjugation. This research aids in understanding the mechanisms of drug-metabolizing enzyme active sites and benzoate metabolism (Ghauri et al., 1992).
3. Exploring Phase Behavior in Liquid Crystals
Studies on linear supra-molecular liquid crystals, including compounds like 4-(octyloxy)-3-fluoro benzoic acid, have shed light on the impact of the fluorine atom on electro-optical properties. Research in this area has implications for material science, particularly in understanding the phase behavior and variance of these compounds (Fouzai et al., 2018).
4. Investigating Reactive Nitrogen and Oxygen Species
Fluorogenic indicators like APF, related to this compound, are used to detect and measure reactive nitrogen and oxygen species. The understanding of the mechanism of reaction with radical products is crucial for biological and chemical studies involving reactive species (Mak et al., 2007).
5. Exploring Natural Occurrence and Uses in Various Industries
Research has highlighted the natural occurrence of benzoic acid and its derivatives in plant and animal tissues. The wide range of uses of these compounds in food, cosmetic, and pharmaceutical industries, as well as their environmental distribution, underscores their importance in various sectors (del Olmo et al., 2017).
6. Metabolite Profile and Detoxification
Investigations into the metabolism of benzoic acid through glycine conjugation have revealed significant inter-individual variations in detoxification. This research provides metabolic insights and supports the maintenance of glycine homeostasis during detoxification processes (Irwin et al., 2016).
7. Analytical Methods for Fluorinated Aromatic Carboxylic Acids
Advancements in analytical techniques for detecting fluorinated benzoic acids in aqueous matrices are crucial in hydrothermal, geothermal, leaching, and oilfield applications. Improved extraction and determination techniques facilitate lower detection limits and broader applications (Kumar & Sharma, 2021).
Safety and Hazards
The safety information for 2-(2-Fluoroethoxy)benzoic acid indicates that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mécanisme D'action
Target of Action
It is known that benzoic acid derivatives, such as 2-(2-fluoroethoxy)benzoic acid, are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It can be inferred from the general properties of benzoic acid derivatives that they interact with their targets to induce changes that result in their biological activities .
Biochemical Pathways
It is known that benzoic acid derivatives, including this compound, are synthesized via the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .
Result of Action
It can be inferred from the general properties of benzoic acid derivatives that their actions result in various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Action Environment
It is known that benzoic acid derivatives, including this compound, can react with radicals such as oh, no3, and so4− in the atmosphere .
Analyse Biochimique
Biochemical Properties
It is known that benzoic acid derivatives, such as 2-(2-Fluoroethoxy)benzoic acid, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the compound .
Cellular Effects
It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
It is plausible that this compound could have effects on cellular function over time, including impacts on the product’s stability, degradation, and any long-term effects observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is plausible that this compound could have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that benzoic acid is predominately biosynthesized using shikimate and the core phenylpropanoid pathways . This suggests that this compound may be involved in similar metabolic pathways.
Transport and Distribution
It is plausible that this compound could interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is plausible that this compound could be directed to specific compartments or organelles based on any potential targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
2-(2-fluoroethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4H,5-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTLQJWOEXCZHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B2756221.png)




![Methyl 2-(3,4-dimethylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2756227.png)


![1-[4-(3-Fluoropyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2756234.png)
![1-(1,3-benzoxazol-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2756235.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2756237.png)
![2-{[(2,4-Dimethoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B2756238.png)
![3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2756239.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2756240.png)